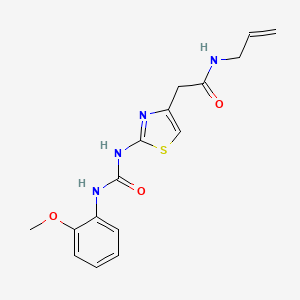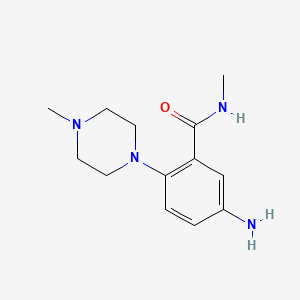
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazole-based urea derivative that has been synthesized using a specific method. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide and its derivatives exhibit significant antimicrobial activities. For example, studies have shown the synthesis of similar compounds with broad-spectrum antimicrobial properties against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers. These compounds also demonstrate potent activity against anaerobes, as highlighted in the research by Maier et al. (1986) (Maier et al., 1986). Additionally, compounds synthesized with similar structures have shown significant anti-bacterial and anti-fungal activities, as noted by Saravanan et al. (2010) (Saravanan et al., 2010).
Antioxidant and Anti-inflammatory Properties
Some derivatives of N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide have been identified to have notable antioxidant and anti-inflammatory activities. Koppireddi et al. (2013) reported the synthesis of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which exhibited good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).
Anticancer Potential
There is evidence of anticancer activity associated with N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide derivatives. For instance, studies have shown that some derivatives demonstrate selective inhibition of leukemia cell lines growth and potent activity against various cancer cell lines, as explored by Havrylyuk et al. (2013) (Havrylyuk et al., 2013) and Mohammadi-Farani et al. (2014) (Mohammadi-Farani et al., 2014).
Optoelectronic Applications
Interestingly, certain thiazole-based compounds, similar in structure to N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, have shown potential in optoelectronic applications. Research by Camurlu and Guven (2015) on thiazole-containing monomers for electrochemical polymerization indicates the use of these compounds in developing conducting polymers with specific optoelectronic properties (Camurlu & Guven, 2015).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with a structure similar to N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide. These studies are essential in understanding the chemical properties and potential applications of these compounds in various fields, as shown in the research by Al-Khazragie et al. (2022) and Aly et al. (2019) (Al-Khazragie et al., 2022); (Aly et al., 2019).
Propiedades
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-3-8-17-14(21)9-11-10-24-16(18-11)20-15(22)19-12-6-4-5-7-13(12)23-2/h3-7,10H,1,8-9H2,2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOKHPCXWIGEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)

![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)


![5-(2,4-Dimethylphenyl)sulfonyl-2,2-difluoro-5-azaspiro[2.3]hexane](/img/structure/B2687249.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)



![1-[(4-Isopropylphenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687257.png)
![Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2687260.png)
